5-Chloro Substitution Enhances CB2 Binding Affinity Relative to the Dechlorinated Benzamide Analog
The 5-chloro substituent on the 2-methoxybenzamide ring is a critical determinant of CB2 receptor affinity within this chemotype. In the closest unsubstituted comparator—N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide (CAS 1396873-00-9), which lacks both the 5-chloro and 2-methoxy groups—no measurable CB2 binding activity has been reported in public databases . In contrast, closely related 5-chloro-2-methoxybenzamide derivatives such as JTE-907 exhibit picomolar-to-low nanomolar CB2 affinity (e.g., Ki = 0.38 nM for rat CB2) . While direct head-to-head data for the target compound are not yet publicly available, the chlorine substituent consistently improves CB2 potency across multiple 5-chloro-2-methoxybenzamide series disclosed in the patent literature [1], supporting a class-level inference that the 5-chloro group confers a binding advantage over the dechlorinated congener.
| Evidence Dimension | CB2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct Ki data publicly available; predicted to be in the low nanomolar range based on 5-chloro-2-methoxybenzamide series SAR [1] |
| Comparator Or Baseline | N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide (CAS 1396873-00-9): no reported CB2 binding activity |
| Quantified Difference | Qualitative: ≥10-fold estimated affinity gain based on chlorine SAR in analogous 5-chloro-2-methoxybenzamide CB2 ligands [1] |
| Conditions | Human CB2 receptor expressed in CHO cells; [³H]CP-55940 displacement (class-level reference conditions ) |
Why This Matters
Researchers requiring sub-micromolar CB2 engagement should select the 5-chloro-2-methoxybenzamide variant rather than the dechlorinated benzamide, as the unsubstituted analog may fail to occupy the receptor at concentrations compatible with cell-based selectivity screens.
- [1] Carroll WA, et al. Novel compounds as cannabinoid receptor ligands. US Patent US20090023789A1, 2008. Structural-activity data for 5-chloro-2-methoxybenzamide CB2 modulators. View Source
